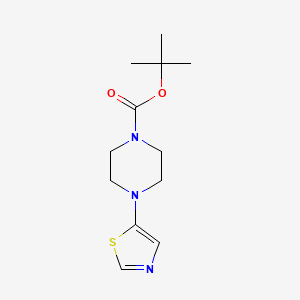
tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as thiazolylpiperazines. This compound features a thiazole ring, a piperazine ring, and a tert-butyl group, making it a versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiazole and piperazine as the core building blocks.
Reaction Steps: The thiazole ring is first activated, followed by its reaction with piperazine. The tert-butyl group is then introduced through a tert-butylation reaction.
Conditions: The reactions are usually carried out under controlled temperature and pressure, often requiring catalysts to facilitate the process.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the thiazole or piperazine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, often with different functional groups.
Substitution Products: A wide range of substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, particularly in the study of enzyme inhibitors. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the modulation of biological pathways to achieve the desired therapeutic or industrial outcome.
Comparaison Avec Des Composés Similaires
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds are structurally similar and have been studied for their neuraminidase inhibitory activity.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Another related compound with potential biological activity.
Uniqueness: Tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H19N3O2S |
|---|---|
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
tert-butyl 4-(1,3-thiazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-18-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
YTFDPCYVJUTDDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















